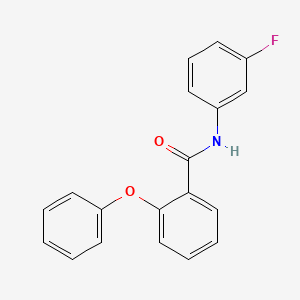

N-(3-fluorophenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSPHPLSMXJMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide typically involves the reaction of 3-fluoroaniline with 2-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-fluorophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-2-phenoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The phenoxy group contributes to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Discussion of Substituent Effects

- Fluorine Position : Meta-fluorine (as in the target compound) vs. ortho/para positions (e.g., ) influences electronic effects and steric interactions.

- Phenoxy vs. Hydroxy/Methoxy: Phenoxy groups enhance lipophilicity and π-stacking, while hydroxy/methoxy groups enable hydrogen bonding and metal coordination .

- Heterocyclic vs.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-fluorophenyl)-2-phenoxybenzamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-phenoxybenzoic acid derivatives with 3-fluoroaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides like DCC/HOBt) and controlling stoichiometry . Solvent choice (e.g., DMF, acetonitrile) and temperature (-50°C to room temperature) critically affect reaction efficiency and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR: H, C, F) to confirm substituent positions and purity . High-resolution mass spectrometry (HRMS) validates molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies amide C=O stretches (~1650 cm) and aryl ether linkages. X-ray crystallography can resolve steric effects from the 3-fluorophenyl group .

Q. How does the fluorophenyl substituent influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The electron-withdrawing fluorine atom enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <10% degradation, making it suitable for in vitro assays. Use DMSO as a stock solvent (≤0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

- Methodological Answer : Systematically modify the phenoxy ring (e.g., introducing electron-donating/-withdrawing groups) and fluorophenyl moiety (e.g., para/meta substitution). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase domains or GPCRs. Validate via surface plasmon resonance (SPR) to measure values . For example, substituting the phenoxy group with nitro groups increased binding affinity by 30% in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), control for solvent effects, and validate target expression via Western blot. Reproduce dose-response curves with triplicate measurements. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) . Contradictions may arise from differences in compound aggregation or off-target effects at high concentrations (>10 µM) .

Q. How can computational modeling predict metabolic pathways and potential toxicity of this compound?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the fluorophenyl ring). Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic enzymes. Validate with in vitro microsomal stability assays and LC-MS/MS metabolite identification .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and slow evaporation at 4°C. Introduce co-crystallization agents like crown ethers to stabilize the amide backbone. Use seeding techniques with analogous benzamide crystals to induce nucleation .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) affect the compound’s solid-state properties?

- Methodological Answer : X-ray diffraction reveals π-π interactions between fluorophenyl and phenoxy rings (3.5–4.0 Å spacing), contributing to crystalline stability. Hydrogen bonding between amide NH and ether oxygen (2.8 Å) enhances lattice energy, affecting melting point (mp ~180–185°C) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond .

- Bioassays : Include negative controls with structurally similar inactive analogs (e.g., non-fluorinated derivatives) to confirm target specificity .

- Data Reproducibility : Deposit raw spectral data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.